1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666976
InChI: InChI=1S/C19H18N2O5/c1-18(2)14-10-13(22)4-5-15(14)20(3)19(18)7-6-11-8-12(21(24)25)9-16(23)17(11)26-19/h4-10,22-23H,1-3H3
SMILES: CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol

1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol

CAS No.:

Cat. No.: VC13666976

Molecular Formula: C19H18N2O5

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol -

Specification

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
IUPAC Name 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-5',8-diol
Standard InChI InChI=1S/C19H18N2O5/c1-18(2)14-10-13(22)4-5-15(14)20(3)19(18)7-6-11-8-12(21(24)25)9-16(23)17(11)26-19/h4-10,22-23H,1-3H3
Standard InChI Key ONHONFAZAXKJQE-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C
Canonical SMILES CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spirocyclic core comprising a chromene (benzopyran) ring fused to an indoline system via a spiro carbon atom (Figure 1). Key structural elements include:

  • Nitro group at position 6 on the chromene ring, imparting electron-withdrawing effects.

  • Hydroxyl groups at positions 5' and 8, enhancing solubility and enabling hydrogen-bonding interactions.

  • Methyl substituents at positions 1', 3', and 3' on the indoline moiety, increasing steric bulk and thermal stability .

Molecular Formula: C₁₉H₁₈N₂O₅
Molecular Weight: 354.4 g/mol .
IUPAC Name: 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-5',8-diol .

Spectroscopic and Computational Data

  • UV-Vis Absorption: Exhibits a λₘₐₓ at 340 nm in the closed spiropyran (SP) form, shifting to 580 nm upon UV-induced ring-opening to the merocyanine (MC) form .

  • NMR Signatures:

    • ¹H NMR (CDCl₃): δ 7.94 (d, J = 2.6 Hz, 1H), 7.82 (d, J = 2.6 Hz, 1H), 6.97 (d, J = 10.4 Hz, 1H) .

    • ¹³C NMR: Distinct peaks at δ 172.0 (ester carbonyl) and δ 151.1 (nitro-associated carbon) .

  • DFT Calculations: Predict a 39% molecular elongation threshold for mechanochromic activation, correlating with C–O bond cleavage .

Synthesis and Purification

Condensation of Indolinium Salts

A widely used method involves refluxing 1-(2-hydroxyethyl)-2,3,3-trimethylindolinium bromide with 2,3-dihydroxy-5-nitrobenzaldehyde in ethanol/piperidine (64–91% yield) :

  • Indolinium Salt Preparation: Alkylation of 2,3,3-trimethylindole with 2-iodoethanol in toluene .

  • Spirocyclization: Condensation with the aldehyde under basic conditions, followed by crystallization from ethanol .

Post-Synthetic Modifications

  • Esterification: Hydroxyl groups at 5' and 8 positions react with acyl chlorides (e.g., pent-4-enoyl chloride) to yield photoresponsive polymers .

  • Crosslinking: Incorporated into polycaprolactone (PCL) matrices via ring-opening polymerization, enabling mechanochromic films .

Purification Techniques

  • Crystallization: Recrystallization from absolute ethanol removes unreacted precursors .

  • Column Chromatography: Silica gel elution with ethyl acetate/petroleum ether (1:15) isolates high-purity product .

Physicochemical Properties

Photochromism

The compound undergoes reversible SP ↔ MC interconversion (Table 1):

PropertySP FormMC Form
ColorColorlessPurple
λₘₐₓ (nm)340580
Quantum Yield0.450.32
Thermal RelaxationHours (dark)Minutes (visible light)
Data from .

Solubility and Stability

  • Solubility: Ethanol > Dichloromethane > DMSO > Water (insoluble) .

  • Stability: Degrades under prolonged UV exposure (>8 h) or acidic conditions (pH < 4) .

Applications in Advanced Materials

Smart Windows and Optical Devices

  • Liquid Crystal Composites: Blending with nematic liquid crystals enables electro-optical switches, modulating transparency from 16% to 100% under UV/electric fields .

  • Data Storage: Films doped with this spiropyran show rewritable optical patterns with >100 write-erase cycles .

Mechanochromic Polymers

  • Stress Sensors: Embedded in polycaprolactone, the compound exhibits reversible color shifts (colorless → blue) at >39% strain, enabling real-time stress monitoring .

  • Self-Healing Materials: Mechanically activated MC forms promote crosslinking in polyurethanes, restoring 85% tensile strength .

Comparative Analysis with Analogues

CompoundCASKey DifferencesApplications
NitroBIPS1498-88-0Lacks 5',8'-OH; lower solubilityOptical storage
8-Methoxy-NitroBIPSD5626Methoxy at C8; red-shifted absorptionSmart textiles
SP1 (this compound)1253909-21-5Dual hydroxyls; enhanced H-bondingMechanochromic polymers

Future Directions

  • Multistimuli-Responsive Systems: Integration with thermoresponsive polymers for dual light/heat activation.

  • Biomedical Imaging: Functionalization with targeting moieties for tumor-specific photoacoustic imaging.

  • Sustainable Synthesis: Development of solvent-free mechanochemical routes to reduce waste .

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